molecular formula C14H16N2O2 B13657312 1,3-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B13657312
M. Wt: 244.29 g/mol
InChI Key: RSCVPGQKACSLBP-NXEZZACHSA-N
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Description

1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that features a benzene ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-methyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline groups can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, making it useful in catalysis. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Unique due to the presence of two oxazoline groups.

    1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Similar in structure but may have different substituents on the benzene ring.

    1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Contains different heterocyclic groups attached to the benzene ring.

Uniqueness

1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific substitution pattern and the presence of oxazoline groups, which impart distinct chemical and physical properties compared to other benzene derivatives.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H16N2O2/c1-9-7-17-13(15-9)11-4-3-5-12(6-11)14-16-10(2)8-18-14/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

RSCVPGQKACSLBP-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C

Canonical SMILES

CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C

Origin of Product

United States

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